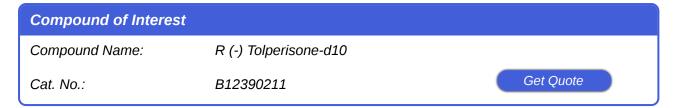


R (-) Tolperisone-d10 chemical properties and stability

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An In-depth Technical Guide on the Chemical Properties and Stability of R-(-)-Tolperisone-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-Tolperisone-d10 is the deuterated form of R-(-)-Tolperisone, a chiral enantiomer of the centrally acting muscle relaxant, Tolperisone. Tolperisone is utilized in the treatment of spasticity and muscle spasms. The incorporation of deuterium isotopes makes R-(-)-Tolperisone-d10 a valuable internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry, as it is chemically identical to the parent drug but distinguishable by its mass.[1] This guide provides a comprehensive overview of the chemical properties and stability profile of R-(-)-Tolperisone-d10, crucial for its proper handling, storage, and application in a research and development setting.

Chemical and Physical Properties

The fundamental chemical and physical properties of R-(-)-Tolperisone-d10 hydrochloride are summarized below. These properties are essential for its characterization and use as an analytical standard.



Property	Value	Reference(s)
Chemical Name	3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one,monohydrochloride	[2]
Alternate Names	2-Methyl-1-(4-methylphenyl)-3- (1-piperidinyl-d10)-1- propanone Hydrochloride	[3]
CAS Number	1185160-65-9	[2][3][4][5]
Molecular Formula	C16H13D10NO • HCl	[2][3]
Molecular Weight	291.88 g/mol	[3][5][6]
Appearance	White to Off-White Solid	[5]
Formulation	A solid	
Purity	≥99% deuterated forms (d1-d10)	[2]
Melting Point	176-178°C	[5]
Solubility	Slightly soluble in Chloroform and Methanol	[5]

Stability and Storage

The stability of a reference standard is critical to ensure the accuracy and reproducibility of experimental results.

Storage and Handling

Proper storage is paramount to maintain the integrity of R-(-)-Tolperisone-d10.



Condition	Recommendation	Reference(s)
Storage Temperature	-20°C in a freezer or between 2°C to 8°C	[2][5]
Shipping Temperature	Shipped on wet ice or at room temperature	[1]
Long-term Stability	Stable for ≥ 4 years when stored at 2°C to 8°C	

It is recommended to store the compound under dry conditions, as humidity may affect stability.

[7]

Forced Degradation Studies (on Tolperisone)

Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific data on R-(-)-Tolperisone-d10 is limited, studies on the non-deuterated parent compound, Tolperisone, provide critical insights into its degradation pathways.

Tolperisone has been shown to be susceptible to degradation under several stress conditions:

- Hydrolysis: Considerable degradation occurs in basic and neutral (water) hydrolysis conditions.[8] The compound is reported to be more stable in acidic media with a pH below 4.5.[9]
- Oxidation: The molecule is susceptible to oxidative degradation.[8][10]
- Photolysis: Degradation is observed upon exposure to UV radiation.[10]
- Thermal Degradation: The compound shows degradation when exposed to dry heat.[10]

The primary degradation product identified in forced degradation tests is 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (MMP).[11] Another impurity, 4-methylphenyl-1-(piperidin-1-yl)propan-1-one (4-MMPPO), can form during synthesis or storage.[7]

Experimental Protocols



The following section details a validated stability-indicating HPLC method used for the analysis of Tolperisone and its impurities, which can be adapted for R-(-)-Tolperisone-d10.

Stability-Indicating HPLC-PDA Method

This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products.

Parameter	Description	Reference(s)
Instrumentation	HPLC system with a Photodiode Array (PDA) detector.	[10]
Column	C18 (4.6 x 250mm, 5µm particle size).	[10]
Mobile Phase	Isocratic elution with Methanol:Water (80:20 v/v). The pH is adjusted to 3.0 with orthophosphoric acid (OPA).	[10]
Flow Rate	1.0 mL/min.	[10]
Detection Wavelength	273 nm.	[10]

Forced Degradation Sample Preparation

The following protocols are used to intentionally degrade the drug substance to study its stability profile.

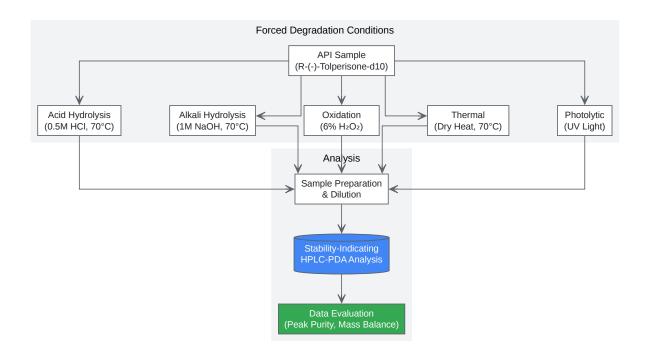


Stress Condition	Protocol	Reference(s)
Acid Hydrolysis	The drug substance is dissolved in a mixture of methanol and 0.5M hydrochloric acid (20:80, v/v) and refluxed for 2 hours at 70°C.	[10]
Alkali Hydrolysis	The drug substance is dissolved in a mixture of methanol and 1M sodium hydroxide (20:80, v/v) and refluxed for 1 hour at 70°C.	[10]
Neutral Hydrolysis	The drug substance is dissolved in a mixture of methanol and water (20:80, v/v) and refluxed for 3 hours at 70°C.	[10]
Oxidative Degradation	The drug substance is exposed to 6% hydrogen peroxide (H ₂ O ₂) for 5 hours at room temperature.	[10]
Photolytic Degradation	The drug substance (in solid or solution form) is exposed to UV radiation for 24 hours in a photostability chamber.	[10]
Thermal Degradation	The solid drug substance is exposed to dry heat at 70°C for 6 hours in a dry air oven.	[10]

Visualizations

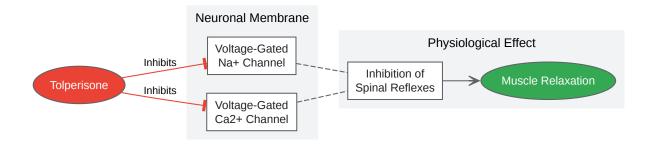
Diagrams are provided below to illustrate key workflows and mechanisms relevant to R-(-)-Tolperisone-d10.





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Caption: Workflow for Forced Degradation Stability Testing.





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Caption: Mechanism of Action of Tolperisone.

Conclusion

R-(-)-Tolperisone-d10 is a critical tool for advanced pharmaceutical research, particularly in bioanalytical and drug metabolism studies. A thorough understanding of its chemical properties, including its stability under various conditions, is essential for its effective use. The data presented in this guide, compiled from multiple sources, provides researchers with the necessary information for the accurate and reliable application of this isotopically labeled standard. Adherence to the recommended storage conditions and awareness of its potential degradation pathways will ensure the integrity of the compound and the validity of the resulting scientific data.

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